molecular formula C18H15N5O6S2 B1662192 Necrosulfonamide CAS No. 1360614-48-7

Necrosulfonamide

货号 B1662192
CAS 编号: 1360614-48-7
分子量: 461.5 g/mol
InChI 键: FNPPHVLYVGMZMZ-XBXARRHUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Necrosulfonamide is a very specific and potent necrosis inhibitor that blocks the mixed lineage kinase domain-like protein (MLKL) .


Synthesis Analysis

Necrosulfonamide (NSA) is a MLKL inhibitor that targets the N-terminal domain of MLKL, and as a result, blocks the necrotic membrane disruption mediated by MLKL . It has been demonstrated that NSA exhibits neuroprotection against ischemic brain injury by degrading MLKL .


Molecular Structure Analysis

The molecular formula of Necrosulfonamide is C18H15N5O6S2 .


Chemical Reactions Analysis

Necrosulfonamide covalently binds to the residue Cys86 of human MLKL and disrupts proper oligomerization and translocation of MLKL to the plasma membrane .


Physical And Chemical Properties Analysis

The molecular formula of Necrosulfonamide is C18H15N5O6S2 and its molecular weight is 461.47 .

科研应用

  • Neurological Impairment in Spinal Cord Injury : Research has shown that NSA can ameliorate neurological impairment in spinal cord injury (SCI). In studies involving mice, NSA was found to improve antioxidative capacity. It was administered through intraperitoneal injection, demonstrating a reduction in necrotic cell death and enhancement in forelimb grip strength, as well as improvement in hind limb function​​.

  • Inflammatory Bowel Disease (IBD) Treatment : NSA has also been investigated for its role in treating IBD. It functions by inhibiting pyroptosis and necroptosis pathways, which are forms of cell death associated with inflammation. Studies using mouse models of acute colitis showed that NSA could reduce symptoms like weight loss and disease activity index (DAI) score. It also diminished the accumulation of macrophages and T-cells in colon tissue, suggesting its potential as a therapeutic agent for IBD​​.

Safety And Hazards

Necrosulfonamide is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

未来方向

Necrosulfonamide has been reported to exert neuroprotective effects in neurological diseases by ameliorating neuroinflammation and necroptosis . Future research could focus on novel therapeutic strategies that combine antibiotics with necroptosis inhibitors .

性质

IUPAC Name

(E)-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPPHVLYVGMZMZ-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364437
Record name Necrosulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Necrosulfonamide

CAS RN

432531-71-0
Record name Necrosulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Necrosulfonamide
Reactant of Route 2
Reactant of Route 2
Necrosulfonamide
Reactant of Route 3
Reactant of Route 3
Necrosulfonamide
Reactant of Route 4
Reactant of Route 4
Necrosulfonamide
Reactant of Route 5
Reactant of Route 5
Necrosulfonamide
Reactant of Route 6
Reactant of Route 6
Necrosulfonamide

Citations

For This Compound
1,890
Citations
QX Zhang, D Guo, FC Wang… - European Review for …, 2020 - europeanreview.org
… This research aimed to investigate the protective effect of the MLKL inhibitor necrosulfonamide (NSA) on human NP cells. PATIENTS AND METHODS: We collected human NP tissues …
Number of citations: 26 www.europeanreview.org
W Yang, K Tao, Y Wang, Y Huang, C Duan… - Biochemical …, 2022 - Elsevier
Inflammatory bowel disease (IBD) is a chronic relapsing disorder of the gastrointestinal tract, while the present therapeutic efficacy is insufficient. In recent years, numerous studies have …
Number of citations: 11 www.sciencedirect.com
TMK Motawi, ZM Abdel-Nasser… - ACS chemical …, 2020 - ACS Publications
Alzheimer’s disease (AD) is a progressively debilitating neurodegenerative disorder that has no effective remedy, so far, with available therapeutic modalities being only symptomatic …
Number of citations: 32 pubs.acs.org
X Zhang, Y Zhang, F Wang, Y Liu, VW Yong… - Frontiers in Molecular …, 2022 - frontiersin.org
Objective: Intracerebral hemorrhage (ICH) is the most lethal subtype of stroke, without effective treatment. Necrosulfonamide (NSA), a specific inhibitor for mixed lineage kinase domain-…
Number of citations: 13 www.frontiersin.org
S Ueda, TF Chen-Yoshikawa, S Tanaka… - The Journal of thoracic …, 2022 - Elsevier
Background Necroptosis plays an important role in cell death during pulmonary ischemia-reperfusion injury (IRI). We hypothesized that therapy with necrosulfonamide (NSA), a mixed-…
Number of citations: 23 www.sciencedirect.com
D Liao, L Sun, W Liu, S He, X Wang, X Lei - MedChemComm, 2014 - pubs.rsc.org
Through high-throughput screening of 200 000 compounds and subsequent structure–activity relationship (SAR) studies we identified necrosulfonamide (NSA) as a potent small …
Number of citations: 48 pubs.rsc.org
Y Wang, J Wang, H Wang, X Feng, Y Tao, J Yang… - World Neurosurgery, 2018 - Elsevier
Objective Spinal cord injury (SCI) is a serious trauma without efficient treatment currently. Necroptosis can be blocked post injury by special inhibitors. This study is to investigate the …
Number of citations: 24 www.sciencedirect.com
J Jiao, Y Wang, P Ren, S Sun, M Wu - Frontiers in pharmacology, 2020 - frontiersin.org
Currently, there is no efficient therapy for spinal cord injury (SCI). Anoxemia after SCI is a key problem, which leads to tissue destruction, while hypoxia after SCI induces cell injury along …
Number of citations: 31 www.frontiersin.org
B Boersma, K Möller, L Wehl, V Puddinu… - Journal of Controlled …, 2022 - Elsevier
Inflammation is required for protective responses against pathogens and is thus essential for survival, but sustained inflammation can lead to diseases, such as atherosclerosis and …
Number of citations: 3 www.sciencedirect.com
J Zhang, K Wei - Experimental cell research, 2021 - Elsevier
… The aim of the present study was to examine the effect of the pyroptosis inhibitor necrosulfonamide (NSA) on the proliferation and differentiation of osteoblasts and elucidate the …
Number of citations: 21 www.sciencedirect.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。